molecular formula C38H24F12N4S2 B8194964 NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]

NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]

Cat. No.: B8194964
M. Wt: 828.7 g/mol
InChI Key: DZBPPYDGRUFRDS-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] is a complex organic compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is particularly notable for its role as an organocatalyst, facilitating a range of organic transformations through hydrogen bonding interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with a suitable binaphthalene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism by which NN’-(S)-[11’-Binaphthalene]-22’-diylbis[N’-[35-bis(trifluoromethyl)phenyl]thiourea] exerts its effects involves the formation of hydrogen bonds with substrates. This interaction stabilizes transition states and lowers the activation energy of reactions, thereby enhancing reaction rates. The compound’s molecular targets include electrophiles, which are activated through hydrogen bonding, facilitating various organic transformations .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-1-[(1S)-2-[N-carbamothioyl-3,5-bis(trifluoromethyl)anilino]-1-naphthalen-1-yl-1H-naphthalen-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H24F12N4S2/c39-35(40,41)22-14-23(36(42,43)44)17-26(16-22)53(32(51)55)34(54(33(52)56)27-18-24(37(45,46)47)15-25(19-27)38(48,49)50)13-12-21-7-2-4-10-29(21)31(34)30-11-5-8-20-6-1-3-9-28(20)30/h1-19,31H,(H2,51,55)(H2,52,56)/t31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBPPYDGRUFRDS-HKBQPEDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2[C@H](C(C=CC2=C1)(N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=S)N)N(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C(=S)N)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H24F12N4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.